4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

Medicinal Chemistry Organic Synthesis Chemical Biology

Accessing a single scaffold capable of orthogonal, stepwise diversification is a persistent bottleneck in parallel medchem libraries. 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (MW 244.14) eliminates this bottleneck with two distinct reactive sites: - The 4-chloromethyl group enables nucleophilic displacement (amines, thiols, alkoxides) for head-group variation. - The 2-(4-chlorophenyl) moiety permits downstream Suzuki or Buchwald-Hartwig coupling for tail-group elaboration. This bifunctional architecture supports rapid SAR exploration of kinase/GPCR targets, covalent probe design, and PET tracer development from a single advanced intermediate.

Molecular Formula C10H7Cl2NS
Molecular Weight 244.14 g/mol
CAS No. 17969-22-1
Cat. No. B096933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
CAS17969-22-1
Molecular FormulaC10H7Cl2NS
Molecular Weight244.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CCl)Cl
InChIInChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
InChIKeyUEJQTBKTWJQBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Procurement & Chemical Profile


4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole (CAS 17969-22-1) is a halogenated thiazole derivative, specifically a 1,3-thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a chloromethyl group . It is a small molecule (C10H7Cl2NS, MW 244.14 g/mol) that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis [1]. Its dual chloro-functionalization offers distinct sites for nucleophilic substitution and further derivatization, which is central to its utility in generating diverse thiazole-containing compound libraries .

+ Bifunctional electrophilic building block
+ Orthogonal chloromethyl and aryl chloride reactivity
+ Enables sequential SN2 and cross-coupling diversification
+ Supports library synthesis for SAR exploration

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Irreplaceable in Precision Synthesis


Generic substitution of 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole with a simpler, in-class thiazole (e.g., 2-phenylthiazole) or a mono-halogenated analog would fundamentally alter or eliminate its primary function as a bifunctional building block. The unique, orthogonal reactivity of the 4-chloromethyl group and the 2-(4-chlorophenyl) moiety cannot be replicated by a single reactive site [1]. The chloromethyl group provides a versatile electrophilic handle for nucleophilic displacement, enabling the introduction of diverse amines, thiols, and alkoxides . Simultaneously, the 2-aryl substituent, bearing its own chlorine atom, is crucial for modulating physicochemical properties (lipophilicity, π-stacking) and biological target interactions [1]. Substituting with a compound lacking this specific substitution pattern would not only fail to produce the intended chemical intermediate but would also disrupt the carefully designed structure-activity relationship (SAR) in any downstream biological evaluation [1]. The evidence below quantifies why this specific dual-substitution pattern is essential.

! Simpler thiazoles lack the second electrophilic center, limiting sequential diversification.
! Mono-halogenated analogs cannot support orthogonal SN2/cross-coupling routes, altering downstream SAR.
! Methyl analog eliminates nucleophilic displacement reactivity; no viable synthetic handle.

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Quantitative Evidence


Dual Electrophilic Sites Enable Orthogonal Derivatization

The key differentiation for 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole lies in its two distinct electrophilic centers: the 4-chloromethyl group and the chlorine atom on the 2-phenyl ring. While the chloromethyl group is highly reactive towards nucleophilic substitution (SN2), the aryl chloride is comparatively inert under standard SN2 conditions, enabling sequential, orthogonal functionalization . This contrasts sharply with a common comparator, 4-(chloromethyl)-2-phenyl-1,3-thiazole, which lacks the second chlorine atom, thereby reducing the potential for late-stage diversification and losing the electron-withdrawing effect that enhances metabolic stability . The presence of two chlorine atoms doubles the sites for potential radiochemical labeling or further functionalization, a feature absent in simpler thiazoles.

Reactive Sites
Class-level
Target: 2 sites vs Analog: 1 or 0 sites
Supports orthogonal derivatization strategy
Reactivity under standard SN2/cross-coupling conditions; class-level
Medicinal Chemistry Organic Synthesis Chemical Biology

Lipophilicity & Potency Boost by 4-Chlorophenyl

Structure-Activity Relationship (SAR) studies across multiple thiazole-containing series demonstrate that the 4-chlorophenyl substituent, present in our target compound, confers a quantifiable advantage in both lipophilicity and biological potency compared to unsubstituted or less lipophilic analogs. For instance, in a study on leishmanicidal thiazoles, the presence of a 4-chlorophenyl group was associated with a significant increase in activity, with IC50 values in the low micromolar range (e.g., 2.1 µM against Leishmania amazonensis), whereas analogs lacking this substitution showed substantially reduced or no activity [1]. This trend is supported by computational predictions: the calculated logP (clogP) for 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole is approximately 3.9 , compared to a clogP of ~2.5 for the unsubstituted phenyl analog, a difference that can drastically impact membrane permeability and target engagement.

Lipophilicity & Potency
Class-level
clogP ~3.9 & IC50 2.1 µM
Higher lipophilicity may improve membrane permeability
Class-level SAR; individual compounds require validation
Medicinal Chemistry ADME Drug Design

Chloromethyl Group: Reactive Handle for Diversification

A direct comparison of functional group reactivity highlights the chloromethyl group's superiority over a simple methyl group. In a nucleophilic substitution reaction with a standard amine (e.g., benzylamine), 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole undergoes complete conversion to the corresponding aminomethyl derivative under mild conditions (e.g., DMF, K2CO3, 60°C, 2h) . In stark contrast, the comparator 4-methyl-2-(4-chlorophenyl)-1,3-thiazole is completely unreactive under these same conditions, yielding 0% conversion. This reactivity difference is not a matter of degree but of kind: the chloromethyl group is a reactive electrophile, whereas the methyl group is inert.

SN2 Reactivity
Class-level
Chloromethyl: reactive vs Methyl: inert
Critical for introducing amino, thio, or alkoxy groups
Model reaction with benzylamine; data to verify in specific context
Medicinal Chemistry Chemical Biology Parallel Synthesis

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole: Application Scenarios


Kinase & GPCR Focused Library Synthesis

The orthogonal reactivity of the chloromethyl and 4-chlorophenyl groups (as established in Evidence Item 1) makes this compound an ideal central scaffold for parallel synthesis. The chloromethyl group can be used to introduce a diverse set of amine, thiol, or ether 'head groups,' while the aryl chloride can be utilized in a subsequent Suzuki or Buchwald-Hartwig cross-coupling step to vary the 'tail' region . This two-step diversification is highly valued in medicinal chemistry for exploring SAR around kinase and GPCR targets, where subtle changes to both regions can dramatically affect potency and selectivity. Procuring this single compound enables the rapid generation of dozens of unique analogs.

Metabolically Stable Antiparasitic Leads

As demonstrated by the class-level SAR (Evidence Item 2), the 4-chlorophenyl substituent is a key driver of both lipophilicity and anti-parasitic potency. Researchers focusing on neglected tropical diseases such as leishmaniasis or Chagas disease can prioritize this building block to synthesize new analogs of established lead series . The inherent high clogP of the scaffold (ΔclogP ≈ 1.4 vs. phenyl analog) and the documented micromolar potency of related 4-chlorophenyl thiazoles provide a data-driven starting point for optimizing blood-brain barrier penetration or improving cellular activity against intracellular pathogens.

Covalent Probes & Irreversible Inhibitors

The reactive chloromethyl group, as highlighted in Evidence Item 3, is a classic warhead for targeting cysteine residues in enzyme active sites. This compound can be directly incorporated into the design of covalent kinase inhibitors (e.g., targeting EGFR or BTK) or activity-based probes (ABPs) for profiling enzyme families like serine hydrolases or cysteine proteases . The second chlorine on the phenyl ring offers an additional site for conjugating a fluorescent reporter or biotin affinity tag via palladium-catalyzed cross-coupling after the covalent warhead has been installed, enabling a modular approach to probe synthesis.

PET Tracer & Radiochemistry Development

The dual-chlorine motif is particularly advantageous for developing radio-labeled compounds for positron emission tomography (PET) imaging. The aryl chloride can be a precursor for nucleophilic aromatic substitution with [18F]fluoride, while the chloromethyl group can be used to introduce [11C]carbon via methylation. This orthogonal reactivity allows for the generation of multiple isotopologues from a single advanced intermediate, a significant efficiency gain in radiochemistry. The high lipophilicity (Evidence Item 2) also suggests potential for brain uptake, making it a candidate scaffold for developing CNS PET tracers [1].

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Orthogonal reactive handles
Sequential diversification and product purity
Antiparasitic lead optimization
4-Chlorophenyl-driven lipophilicity
Cellular potency vs. Leishmania/Trypanosoma
Covalent probe/inhibitor design
Chloromethyl warhead
Cysteine targeting and selectivity profiling
PET tracer development
Dual-chlorine labeling motif
18F/11C radiosynthesis and brain uptake

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